1,3-Bis(1H-benzo[d]imidazol-2-yl)propane
Overview
Description
Synthesis Analysis
The synthesis of 1,3-Bis(1H-benzo[d]imidazol-2-yl)propane involves specific reactions and techniques. For example, Li et al. (2013) synthesized a related molecule, 1,3-bis((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene, and characterized it using UV–Vis spectroscopy, infrared spectroscopy, and single crystal X-ray diffraction (Li, Geng, He, & Cui, 2013).
Molecular Structure Analysis
The molecular geometry and vibrational frequencies of similar compounds have been calculated using density functional theory (DFT/B3LYP) method with TZVP basis sets. These theoretical calculations help in understanding the molecular structure of such compounds (Li, Geng, He, & Cui, 2013).
Chemical Reactions and Properties
Peng et al. (2016) studied 1,3-Bis(benzimidazol-2-yl)benzene derivatives, revealing their anionophoric activity through anion exchange and minor proton/anion symport. The modification of this structure with electron-withdrawing substituents significantly increased its activity (Peng, Zhang, Sun, Cai, Chen, & Chen, 2016).
Physical Properties Analysis
The physical properties of such compounds can be understood through their thermal stability and photoluminescence properties. Cui et al. (2017) analyzed the thermal stabilities and photoluminescence properties of cocrystals based on flexible bis(benzimidazole) derivatives (Cui, Zhao, Hao, & Cui, 2017).
Chemical Properties Analysis
The chemical properties of 1,3-Bis(1H-benzo[d]imidazol-2-yl)propane derivatives can be influenced by their synthesis and molecular structure. For example, Long et al. (1999) discussed copper(II) complexes of related compounds, highlighting how different ligands and synthesis methods affect the chemical properties of the resulting compounds (Long, Tong, Yang, Chen, & Ji, 1999).
Scientific Research Applications
Crystal Engineering Applications
1,3-Bis(1H-benzo[d]imidazol-2-yl)propane has been studied for its role in crystal engineering. The protonated benzimidazole group in compounds like this demonstrates a utility as a synthon for constructing crystal structures. These structures are formed through stacking of the protonated benzimidazole groups and hydrogen bonding, leading to two- or three-dimensionally stacked structures. This suggests a potential application in the field of crystal engineering (Matthews et al., 2003).
Coordination Polymers and MOFs
The compound has been utilized in the synthesis of novel 2D cadmium(II) metal-organic frameworks (MOFs). It acts as a flexible ligand that forms part of the framework's structure. These MOFs have properties like thermal stability and fluorescence, which can be valuable in various applications, such as sensing and materials science (Li et al., 2012).
Spectroscopy and Theoretical Calculations
Research involving 1,3-bis(1H-benzo[d]imidazol-2-yl)propane has included studies on its structure, spectroscopy, and theory calculations. The compound was characterized by UV-Vis and infrared spectroscopy, and its molecular geometry and vibrational frequencies were calculated using density functional theory. Such studies are crucial in understanding the fundamental properties of the molecule, which can aid in its application in various fields (Li et al., 2013).
Fluorescent Properties and Sensing Applications
The compound has been used in the synthesis of coordination polymers with fluorescent properties. These properties enable the polymers to act as sensors for specific ions, demonstrating the compound's utility in developing sensitive and selective detection materials (Su et al., 2021).
Structural Diversity in Metal-Organic Frameworks
1,3-Bis(1H-benzo[d]imidazol-2-yl)propane has been involved in the formation of different kinds of entangled networks in metal-organic frameworks (MOFs). By varying N-donor ligands, researchers have been able to tune these networks, showcasing the compound's versatility in creating structurally diverse and potentially functional materials (Yang et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[3-(1H-benzimidazol-2-yl)propyl]-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4/c1-2-7-13-12(6-1)18-16(19-13)10-5-11-17-20-14-8-3-4-9-15(14)21-17/h1-4,6-9H,5,10-11H2,(H,18,19)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPRGKDYGLKMLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCC3=NC4=CC=CC=C4N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80287675 | |
Record name | 2,2'-(Propane-1,3-diyl)bis(1H-benzimidazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80287675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
29.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47203637 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1,3-Bis(1H-benzo[d]imidazol-2-yl)propane | |
CAS RN |
7147-66-2 | |
Record name | 7147-66-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52103 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2'-(Propane-1,3-diyl)bis(1H-benzimidazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80287675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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